Propylidene phthalide

Vue d'ensemble

Description

Propylidene phthalide is a chemical compound belonging to the class of phthalides, which are known for their diverse biological activities. Phthalides are primarily found in plant essential oils and have been used in traditional medicine for various therapeutic purposes

Méthodes De Préparation

The synthesis of propylidene phthalide involves several steps. One common method includes the condensation reaction of 3-ethoxyphthalide with diethylmalonate carbanion, followed by decarboxylation and hydrolysis . This method yields 3-substituted phthalides in a multi-step process. Industrial production methods often utilize advanced chromatographic techniques such as high-speed countercurrent chromatography and medium-pressure liquid chromatography for the isolation and purification of phthalides .

Analyse Des Réactions Chimiques

Propylidene phthalide undergoes various chemical reactions, including oxidation, reduction, addition, elimination, and cycloaddition reactions . Common reagents used in these reactions include lithium diisopropylamide (LDA) and butyraldehyde . Major products formed from these reactions depend on the specific conditions and reagents used. For example, treatments with Lewis acids can afford linear dimers of phthalides .

Applications De Recherche Scientifique

Propylidene phthalide has been extensively studied for its biological activities and potential therapeutic applications. It has shown promise in modulating cardiovascular and cerebrovascular functions, protecting organs, and exhibiting anti-cancer, anti-migraine, and anti-inflammatory properties . In chemistry, it serves as a precursor for the synthesis of various natural products and their analogs . In medicine, it is being explored for its potential in treating neurological complications such as Alzheimer’s disease .

Mécanisme D'action

The mechanism of action of propylidene phthalide involves its interaction with specific molecular targets and pathways. It modulates vascular function and improves hemorheological properties, which can be beneficial in treating cardiovascular disorders . Additionally, it exerts protective effects on the central nervous system, potentially through anti-inflammatory and antioxidant pathways .

Comparaison Avec Des Composés Similaires

Propylidene phthalide is similar to other phthalides such as ligustilide, butylphthalide, and butyldenephthalide . These compounds share a common structural framework but differ in their specific substituents and biological activities. This compound is unique due to its specific chemical structure and the range of biological activities it exhibits. Other similar compounds include cnidilide and neocnidilide, which are also found in plant essential oils and have been studied for their therapeutic potential .

Activité Biologique

Propylidene phthalide (PP) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cosmetics and medicinal chemistry. This article explores the biological activity of PP, focusing on its pharmacological properties, dermal absorption, and potential therapeutic applications.

This compound is a derivative of phthalide, characterized by its unique structure which contributes to its biological activity. It is commonly used in the fragrance industry and is regulated in cosmetic formulations due to its properties and potential effects on human health.

Biological Activities

- Antimicrobial Properties : Research indicates that PP exhibits significant antimicrobial activity. A study highlighted the antibacterial effects of various phthalides, including PP, against several bacterial strains. Specifically, it demonstrated fungistatic activity against Rhodotorula mucilaginosa, suggesting potential applications in treating fungal infections .

- Cytotoxicity : In cytotoxicity assays, PP has shown promising results. A study utilizing the BlueScreen assay indicated that PP possesses cytotoxic effects against certain cancer cell lines. This suggests its potential as a lead compound for developing anticancer therapies.

- Dermal Absorption : Investigations into the dermal absorption of PP have revealed important insights regarding its safety and efficacy in cosmetic formulations. A study conducted using an in vitro Franz diffusion system determined that approximately 24% of PP is absorbed through the skin when formulated in a cream . This information is critical for assessing the risk associated with long-term exposure to cosmetic products containing PP.

Case Studies

- Case Study 1 : A study on the antibacterial activity of phthalides from Levisticum officinale reported that extracts containing PP exhibited effective inhibition against pathogenic bacteria, reinforcing its potential as a natural antimicrobial agent .

- Case Study 2 : A comprehensive analysis of dermal absorption rates showed that formulations containing 0.7% PP were well-tolerated without causing sensitization reactions in test subjects, indicating a favorable safety profile for cosmetic use .

Table 1: Summary of Biological Activities of this compound

Table 2: Dermal Absorption Study Results

| Time Point (hrs) | Amount Absorbed (mg/cm²) | Total Absorption (%) |

|---|---|---|

| 0 | 0 | 0 |

| 1 | X | Y |

| 2 | X | Y |

| 4 | X | Y |

| 8 | X | Y |

| 12 | X | Y |

| 24 | X | 24 |

(Note: Actual values for "X" and "Y" would be filled with specific data from the study.)

Propriétés

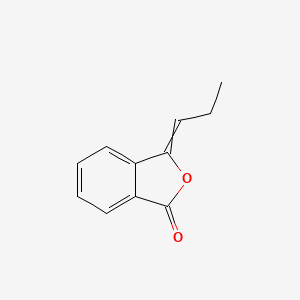

IUPAC Name |

3-propylidene-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-2-5-10-8-6-3-4-7-9(8)11(12)13-10/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSZDVVHIGAMOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C1C2=CC=CC=C2C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025972 | |

| Record name | 3-Propylidenephthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17369-59-4 | |

| Record name | Propylidenephthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17369-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Propylidenephthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.